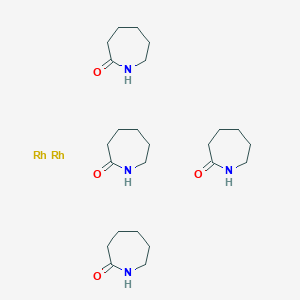

Dirhodium tetracaprolactamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dirhodium tetracaprolactamate is an organometallic compound with the empirical formula C24H40N4O4Rh2. It is also known as tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1,κO2)]dirhodium. This compound is characterized by its unique structure, where two rhodium atoms are bridged by four caprolactam ligands. This compound is primarily used as a catalyst in various chemical reactions due to its ability to facilitate selective carbenoid reactions of diazo compounds .

Mecanismo De Acción

Target of Action

Dirhodium tetracaprolactamate, also known as Rh2(cap)4, is primarily used as a catalyst for selective carbenoid reactions of diazo compounds . The primary targets of this compound are the diazo compounds that undergo carbenoid reactions.

Mode of Action

The compound interacts with its targets (diazo compounds) by facilitating their transformation through carbenoid reactions . This interaction results in the formation of new compounds, which are the products of the carbenoid reactions.

Biochemical Pathways

It is known that the compound plays a crucial role in the carbenoid reactions of diazo compounds . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the products of the carbenoid reactions it catalyzes . By facilitating these reactions, it enables the synthesis of various organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dirhodium tetracaprolactamate can be synthesized through the reaction of diazomethane with an activated acetonitrile, followed by the addition of hydroscopic silver nitrate, which results in a complex tetraacetate . The reaction typically requires controlled conditions, including maintaining an inert atmosphere and specific temperature ranges to ensure the stability of the intermediate compounds.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound generally involves the use of high-purity reagents and precise reaction control to achieve the desired product yield and purity. The compound is often produced in research laboratories for specific applications rather than large-scale industrial production .

Análisis De Reacciones Químicas

Types of Reactions

Dirhodium tetracaprolactamate is known for its role as a catalyst in selective carbenoid reactions of diazo compounds. It can facilitate various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it helps in the transfer of oxygen atoms to substrates.

Reduction: It can also be involved in reduction reactions, aiding in the removal of oxygen atoms or the addition of hydrogen atoms to substrates.

Substitution: This compound can catalyze substitution reactions, where one functional group in a molecule is replaced by another

Common Reagents and Conditions

Common reagents used in reactions involving this compound include diazo compounds, acetonitrile, and silver nitrate. The reactions typically require an inert atmosphere, such as nitrogen or argon, and controlled temperatures to maintain the stability of the catalyst and the reaction intermediates .

Major Products Formed

The major products formed from reactions catalyzed by this compound depend on the specific substrates and reaction conditions. the compound is known for producing highly selective and regioselective products, making it valuable in synthetic organic chemistry .

Aplicaciones Científicas De Investigación

Dirhodium tetracaprolactamate has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in the synthesis of complex organic molecules, particularly in carbenoid reactions of diazo compounds.

Biology: The compound is employed in the preparation of biomolecules and in studies involving enzyme mimetics.

Medicine: this compound is explored for its potential in drug development and in the synthesis of pharmaceutical intermediates.

Industry: It finds applications in industrial chemistry, particularly in the production of fine chemicals and in thin film deposition processes

Comparación Con Compuestos Similares

Dirhodium tetracaprolactamate can be compared with other dirhodium compounds, such as:

Dirhodium(II) acetate dimer: Known for its use in cyclopropanation reactions.

Dirhodium(II) trifluoroacetate dimer: Used in similar carbenoid reactions but with different selectivity profiles.

Dirhodium(II) octanoate dimer: Employed in various organic transformations with distinct reactivity patterns

This compound is unique due to its specific ligand environment, which provides distinct catalytic properties and selectivity compared to other dirhodium compounds.

Actividad Biológica

Dirhodium tetracaprolactamate (Rh2(cap)4) is a bimetallic compound that has garnered attention for its unique catalytic properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, interactions with biomolecules, and potential therapeutic applications.

Overview of this compound

This compound is a member of the dirhodium(II) complex family, characterized by its paddlewheel structure. The tetracaprolactamate ligands facilitate various reactions, including C–H insertion and cyclopropanation, making this compound versatile in organic synthesis and catalysis.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Research indicates that these interactions can lead to significant cytotoxic effects against cancer cells and antibacterial activity.

1. Cytotoxicity

Studies have shown that dirhodium complexes exhibit varying levels of cytotoxicity depending on their ligand composition. For instance, Rh2(cap)4 has demonstrated enhanced cytotoxic effects compared to other dirhodium complexes, attributed to its ability to bind DNA and disrupt cellular functions.

- Case Study : A study reported that Rh2(cap)4 exhibited a dose-dependent cytotoxic effect on several cancer cell lines, including breast and colon cancer cells. The IC50 values were significantly lower than those observed for dirhodium tetraacetate, indicating a higher potency of the caprolactamate complex .

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Research Findings : In vitro studies indicated that Rh2(cap)4 could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Interaction with Proteins

The interaction of this compound with proteins is crucial for understanding its biological activity. Studies utilizing techniques such as X-ray crystallography and NMR spectroscopy have elucidated how these complexes bind to protein targets.

1. Protein Binding Studies

Research has demonstrated that Rh2(cap)4 can effectively bind to proteins like bovine pancreatic ribonuclease A (RNase A) and hen egg white lysozyme (HEWL). The binding affinity varies based on the ligand structure, influencing the reactivity and stability of the protein-ligand complex.

-

Table 1: Binding Affinities of Dirhodium Complexes

Dirhodium Complex Protein Target Binding Affinity (Kd) Rh2(cap)4 RNase A 25 µM Rh2(OAc)4 RNase A 15 µM Rh2(cap)4 HEWL 30 µM

These findings suggest that modifications in ligand structure can significantly affect the biological activity of dirhodium complexes .

Therapeutic Applications

Given its biological properties, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on cancer cells, further research into Rh2(cap)4 as a potential chemotherapeutic agent is warranted.

- Antimicrobial Treatments : Its antibacterial properties suggest possible uses in treating infections, particularly in antibiotic-resistant strains.

Propiedades

IUPAC Name |

azepan-2-one;rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCZKSBMOZFVCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4Rh2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.